Home > Products > Screening Compounds P17820 > 1-(3-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine
1-(3-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine -

1-(3-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine

Catalog Number: EVT-3716485
CAS Number:
Molecular Formula: C17H16F2N2O3S
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

  • Compound Description: This series of compounds, denoted as 9(a-n), incorporates a (4-fluorophenyl)methanone moiety linked to an indolizine scaffold further substituted with a 5-phenyl-1,3,4-oxadiazole ring. The study investigates their anticancer and antimicrobial properties. Notably, compounds 9j and 9n exhibit potent cytotoxicity against the MCF-7 breast cancer cell line. []
  • Relevance: While structurally distinct from 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, these compounds share the common element of a 4-fluorophenyl ring attached to a carbonyl group. This structural similarity suggests potential interest in exploring the biological activity of the target compound in similar assays. []

1-Ethyl-4-(phenylsulfonyl)piperazine

  • Compound Description: This compound features a phenylsulfonyl group attached to a piperazine ring, with an ethyl substituent on the nitrogen. Its crystal structure and molecular properties were analyzed using DFT calculations. []
  • Relevance: 1-Ethyl-4-(phenylsulfonyl)piperazine holds structural resemblance to 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine as both contain a sulfonyl group linked to a piperazine ring. This similarity highlights the prevalence of sulfonylpiperazine moieties in various chemical contexts and their potential as pharmacophores. []

1-((3-Bromophenyl)sulfonyl)-4-methylpiperazine

  • Relevance: The presence of a substituted phenylsulfonylpiperazine moiety in this compound emphasizes its structural similarity to 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. Exploring modifications on the benzene ring attached to the sulfonyl group, as seen in this example with a bromine substituent, could provide valuable insights into structure-activity relationships for the target compound. []

3-[4-(4-Fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one

  • Compound Description: This compound consists of a 5-methyl-1,3-benzoxazol-2(3H)-one scaffold connected to a 4-(4-fluorophenyl)piperazine unit through a methylene linker. Crystallographic studies revealed a perpendicular orientation between the benzoxazolinone and piperazine rings. []
  • Relevance: Although structurally distinct from 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in terms of the core scaffold, this compound shares the 4-fluorophenylpiperazine substructure. This highlights the potential for exploring different linkers and substituents on the piperazine ring to modulate biological activity. []

3-[4-(2-Fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one

  • Compound Description: Analogous to the previous compound, this molecule features a 5-methyl-1,3-benzoxazol-2(3H)-one linked to a fluorophenylpiperazine group via a methylene bridge. The difference lies in the position of the fluorine atom on the phenyl ring, which is at the ortho position in this case. []
  • Relevance: This compound further emphasizes the importance of the fluorophenylpiperazine moiety, also present in 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. By comparing the biological activities of compounds with different fluorine substitution patterns on the phenyl ring, valuable insights into structure-activity relationships can be gained. []

(3E,5E)-3,5-Bis(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one

  • Compound Description: This molecule features a piperidin-4-one ring with two (2-fluorobenzylidene) substituents at positions 3 and 5. Additionally, a (4-fluorophenyl)sulfonyl group is attached to the nitrogen atom. The compound's crystal structure and anti-inflammatory activity were investigated. []
  • Relevance: While the core structure differs from 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, both compounds share the (4-fluorophenyl)sulfonyl group. This suggests that incorporating a piperazine ring instead of piperidin-4-one might be an interesting structural modification to explore in the context of anti-inflammatory activity. []

1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091, 3b)

  • Compound Description: This compound, identified as JJC8-091 (3b), shows promise in reducing the reinforcing effects of cocaine and methamphetamine in rats without exhibiting psychostimulant effects itself. It features a piperazine ring linked to a propan-2-ol moiety and a (bis(4-fluorophenyl)methyl)sulfinyl group through an ethylene bridge. []
  • Relevance: Despite the structural differences, JJC8-091 (3b) shares the presence of a bis(4-fluorophenyl)methyl substructure with 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. While the target compound lacks the sulfinyl group and the propan-2-ol side chain, investigating its potential to modulate the effects of psychostimulants could be an intriguing avenue for future research. []

1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines

  • Compound Description: This series encompasses derivatives of JJC8-091 (3b) where the piperazine ring is replaced with other alicyclic amines like homopiperazine or piperidine, while maintaining the (bis(4-fluorophenyl)methyl)sulfinyl group. The aim was to improve metabolic stability and retain the atypical dopamine transporter (DAT) inhibitor profile. []
  • Relevance: This series highlights the potential of modifying the piperazine ring in 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine to enhance its properties. Replacing it with other alicyclic amines, as explored in this study, might influence its metabolic stability and interaction with DAT. []

(3E,5E)-3,5-Bis(4-cyanobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one

  • Compound Description: This molecule is structurally analogous to compound 6, with the key difference being the presence of 4-cyanobenzylidene substituents instead of 2-fluorobenzylidene groups at positions 3 and 5 of the piperidin-4-one ring. The crystal structure of this compound was determined. []
  • Relevance: Similar to compound 6, the presence of the (4-fluorophenyl)sulfonyl group in this molecule reinforces its structural connection to 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine. Comparing the effects of different substituents on the piperidine ring could provide valuable insights into their impact on biological activity. []

(3E,5E)-3-(2-Fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-5-(pyridin-3-ylmethylene)piperidin-4-one

  • Relevance: This compound further strengthens the connection between piperidin-4-one derivatives bearing a (4-fluorophenyl)sulfonyl group and their potential anti-inflammatory properties. Comparing its activity with 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine, which contains a piperazine ring instead of piperidin-4-one, could reveal valuable information about the impact of the core structure on biological activity. []

tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

  • Compound Description: This molecule features a tert-butyl 4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl group attached to the nitrogen of a piperazine ring, which is further substituted with a tert-butoxycarbonyl group. This piperazine derivative was synthesized using a modified Bruylants approach. []
  • Relevance: Despite the significant structural differences, this compound shares the 4-fluorophenylpiperazine moiety with 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine. This common substructure suggests that modifications to the other nitrogen of the piperazine ring, as exemplified by the tert-butoxycarbonyl group in this compound, could be explored for modulating biological activity. []

4-((E)-((E)-5-(2-Fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-4-oxopiperidin-3-ylidene)methyl)benzonitrile

  • Compound Description: This compound shares the core structure of compounds 6, 9, and 10, with a (4-fluorophenyl)sulfonyl group attached to the nitrogen of a piperidin-4-one ring. It features a 2-fluorobenzylidene group at position 5 and a 4-cyanobenzylidene substituent at position 3. The crystal structure of this compound was elucidated. []
  • Relevance: The presence of the (4-fluorophenyl)sulfonyl group and the piperidin-4-one ring in this compound highlights its structural similarity to compounds 6, 9, and 10, further reinforcing the potential of these structural features. Comparing its activity to 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine could provide insights into the role of the piperazine ring versus piperidin-4-one in modulating biological activity. []

1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine

  • Compound Description: This compound features a methanesulfonyl group attached to a piperazine ring, which is further substituted with a bis(4-fluorophenyl)methyl group. The crystal structure analysis revealed a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom. []
  • Relevance: This compound exhibits significant structural similarity to 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine, sharing the key elements of a substituted sulfonyl group and a piperazine ring. The difference lies in the nature of the substituents on the sulfonyl group and the presence of a benzoyl group in the target compound. This comparison highlights the possibility of modulating the activity of the target compound by altering the substituents on the sulfonyl group and exploring the impact of the benzoyl moiety. []

(3E,5E)-1-((4-fluorophenyl)sulfonyl)-3,5-bis(3-nitrobenzylidene)piperidin-4-one

  • Relevance: The presence of the (4-fluorophenyl)sulfonyl group and the piperidin-4-one ring in this compound highlights its structural similarity to previous compounds, suggesting a potential for diverse biological activities. Comparing its activity to 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine could shed light on the impact of the piperazine ring versus the piperidin-4-one and the role of different substituents on biological activity. []

4'-Cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide (ICI 176334)

  • Compound Description: This compound, identified as ICI 176334, is a nonsteroidal antiandrogen. It consists of a propionanilide scaffold with a 4-fluorophenylsulfonyl group at the 3-position, a cyano group at the 4'-position, and a trifluoromethyl group at the 3'-position. []
  • Relevance: Despite the different core structures, ICI 176334 shares the 4-fluorophenylsulfonyl group with 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine. This common feature suggests that the 4-fluorophenylsulfonyl moiety might play a role in the interaction with biological targets, albeit in different contexts. []

2-Aryl-3-N-Propanoyl-5-(2-bromo-4-fluorophenyl)-1,3,4-oxadiazoline Derivatives

  • Compound Description: These compounds feature a 1,3,4-oxadiazoline ring substituted with a 2-bromo-4-fluorophenyl group at the 5-position and an aryl group at the 2-position. The nitrogen atom of the oxadiazoline ring is further substituted with a propanoyl group. The study highlights their antibacterial activity. []
  • Relevance: Although structurally distinct from 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine, these compounds share the presence of a fluorine atom and a halogen atom (bromine) on the phenyl ring. This similarity suggests that exploring halogenated derivatives of the target compound, particularly those with a fluorine atom in the para position, might be interesting for modulating its biological activity. []

(R)-3-[[(4-Fluorophenyl)sulfonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-9-propanoic acid (Ramatroban)

  • Compound Description: Ramatroban is a potent and selective thromboxane A2 receptor antagonist. It features a 1,2,3,4-tetrahydro-9H-carbazole-9-propanoic acid scaffold with a (4-fluorophenyl)sulfonyl group attached to the nitrogen atom at the 3-position. []
  • Relevance: Although structurally different from 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine, Ramatroban shares the (4-fluorophenyl)sulfonyl group. This commonality suggests that exploring the target compound's potential interaction with the thromboxane A2 receptor might be worthwhile, given the presence of this shared pharmacophore. []

3-[(4-Fluorophenyl)sulfonyl]-5-iodo-2-methyl-1-benzofuran

  • Compound Description: This compound features a benzofuran ring substituted with a (4-fluorophenyl)sulfonyl group at the 3-position, an iodine atom at the 5-position, and a methyl group at the 2-position. The crystal structure analysis revealed a dihedral angle of 72.27° between the 4-fluorophenyl ring and the mean plane of the benzofuran fragment. []
  • Relevance: This compound shares the (4-fluorophenyl)sulfonyl group with 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine, indicating a potential for interesting biological activity. While the core structures differ significantly, the presence of the shared (4-fluorophenyl)sulfonyl group suggests that exploring the target compound's interaction with targets relevant to benzofuran derivatives might be worthwhile. []

Poly(3-(4-fluorophenyl)thiophene) (PFPT)

  • Compound Description: PFPT is a polymer synthesized through the electrochemical oxidation of 3-(4-fluorophenyl)thiophene. It exhibits electroactive properties similar to its counterparts prepared in conventional nonaqueous media but displays slower ion insertion kinetics. []
  • Relevance: While structurally distinct from 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine, PFPT shares the 4-fluorophenyl moiety. This common substructure highlights the presence of this group in diverse chemical contexts, emphasizing the versatility of fluorine-containing compounds in materials science and medicinal chemistry. []

(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone Hydrochloride (LDK1229)

  • Compound Description: This compound, designated as LDK1229, functions as a cannabinoid CB1 receptor inverse agonist. It comprises a piperazine ring linked to a cyclohexylmethanone moiety and substituted with a bis(4-fluorophenyl)methyl group. LDK1229 exhibits high selectivity for CB1 over cannabinoid receptor type 2 and demonstrates efficacy in antagonizing CB1's basal G protein coupling activity. []

N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

  • Compound Description: This compound, labeled as [11C]DPFC ([11C]1), is a novel positron emission tomography (PET) radiotracer developed for imaging fatty acid amide hydrolase (FAAH) in the brain. It exhibits high binding affinity for FAAH and displays a brain distribution pattern consistent with FAAH localization. []
  • Relevance: [11C]DPFC ([11C]1) contains a 4-fluorophenylthiazole moiety, highlighting the presence of a fluorine-substituted aromatic ring, a common feature with 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine. Although the core structures and target mechanisms differ significantly, the shared presence of a fluorine-substituted aromatic ring emphasizes the importance of this structural motif in medicinal chemistry. []

(3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol

  • Compound Description: This compound, a potential impurity in paroxetine hydrochloride synthesis, features a piperidine ring with a 4-fluorophenyl substituent at the 4-position and a hydroxymethyl group at the 3-position. Its synthesis and characterization are described. []
  • Relevance: Although structurally distinct from 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine, this compound shares the 4-fluorophenyl moiety. This highlights the use of this group in various chemical contexts, including as a building block for pharmaceuticals. []

1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate

  • Compound Description: This compound contains a piperazine ring with a bis(4-fluorophenyl)methyl substituent on one nitrogen and a (2Z)-3-phenylprop-2-en-1-yl group on the other. Its crystal structure was investigated, revealing a slightly distorted chair conformation for the piperazine ring. []

1-(4-Fluorobenzoyl)-4-substituted-thiosemicarbazide Derivatives

  • Compound Description: These compounds feature a thiosemicarbazide core substituted with a 4-fluorobenzoyl group at the 1-position and various alkyl or aryl groups at the 4-position. The study investigates their antimycobacterial and anticonvulsant activities. []
  • Relevance: While structurally different from 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine, these compounds share the presence of a 4-fluorobenzoyl moiety. This similarity, although in a different chemical context, suggests that exploring the target compound's potential antimycobacterial and anticonvulsant properties might be of interest. []

5-(4-Fluorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione Derivatives

  • Compound Description: This series consists of compounds with a 2,4-dihydro-3H-1,2,4-triazole-3-thione core substituted with a 4-fluorophenyl group at the 5-position and various alkyl or aryl groups at the 4-position. They were tested for antimycobacterial and anticonvulsant activities. []
  • Relevance: Similar to the previous series, these compounds share the presence of a 4-fluorophenyl group with 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine. This commonality, although in a different chemical context, suggests exploring the target compound's potential antimycobacterial and anticonvulsant properties. []

(R)-4-(4-fluorophenyl)-1-[2-hydroxy-2-(3-methyl-1-benzofuran-2-yl)ethyl]piperazinium chloride propan-1-ol solvate

  • Compound Description: This compound is designed as a hybrid molecule with potential antihypertensive, antioxidant, and beta-adrenolytic activities. It features a piperazine ring substituted with a 4-fluorophenyl group and a 2-hydroxy-2-(3-methyl-1-benzofuran-2-yl)ethyl group. []
  • Relevance: This compound shares the 4-fluorophenylpiperazine moiety with 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine. Despite the differences in their core structures and other substituents, the presence of this shared moiety suggests potential for overlapping biological activities. []

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)

  • Compound Description: GBR 12909 is a potent and selective dopamine transporter (DAT) inhibitor with potential therapeutic applications in cocaine addiction. It features a piperazine ring substituted with a 2-[bis(4-fluorophenyl)methoxy]ethyl group and a 3-phenylpropyl group. []
  • Relevance: GBR 12909 exhibits structural similarities to 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine, notably the shared presence of a piperazine ring substituted with a bis(4-fluorophenyl)methyl moiety. The key difference lies in the presence of a 3-phenylpropyl group in GBR 12909 and a (4-fluorophenyl)sulfonyl group in the target compound. Investigating if these structural variations translate into differences in their interaction with DAT and their potential for treating cocaine addiction could be valuable. []

4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide

  • Compound Description: This compound contains a piperazine ring substituted with a [5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl group and a 4-cyanophenylcarbamoyl group. Its crystal structure was determined. []
  • Relevance: Although structurally distinct from 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine, this compound highlights the presence of a 4-fluorophenyl group in various heterocyclic scaffolds. This emphasizes the versatility of fluorine-containing building blocks in medicinal chemistry. []
  • Compound Description: These compounds feature a 1,2,4-triazole ring linked to a 1-[bi-(4-fluorophenyl)-methyl]piperazine moiety through a Mannich base linker. Their synthesis and characterization are described. []

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796)

  • Compound Description: KB-2796 is a cerebral vasodilator that acts as a calcium channel blocker. It features a piperazine ring substituted with a 2-[bis(4-fluorophenyl)methoxy]ethyl group and a 2,3,4-trimethoxybenzyl group. [, , ]

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

  • Compound Description: This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a [5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl group. Its crystal structure was determined. []
  • Relevance: Although structurally different from 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine, this compound highlights the presence of a 4-fluorophenyl group in various heterocyclic scaffolds, emphasizing the versatility of fluorine-containing building blocks in medicinal chemistry. []
  • Compound Description: This series of compounds was synthesized and evaluated as potential in vivo imaging ligands for the dopamine transporter (DAT). They feature a 1-{2-[bis(4‐fluorophenyl)methoxy]ethyl}piperazine core with a 4-substituent incorporating a 1‐hydroxy‐3‐iodo‐2‐propenyl moiety (except for CYD2). []
  • Relevance: This series shares the 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}piperazine core with GBR 12909 and exhibits structural similarities to 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine. The variations in the 4-substituent and the presence of a (4-fluorophenyl)sulfonyl group in the target compound instead of the imaging moiety offer opportunities for comparing their DAT binding affinities and exploring structure-activity relationships. []

4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines

  • Compound Description: These derivatives are structurally related to GBR 12909, featuring a piperidine ring instead of piperazine. They were explored to investigate their binding affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The study revealed that an electron-withdrawing group at the C(4) position of the N-benzyl group enhances DAT binding. []
  • Relevance: This series provides insights into the impact of replacing the piperazine ring in 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine with a piperidine ring on DAT binding affinity and selectivity. Furthermore, understanding the effects of different N-benzyl substituents on transporter binding could guide the design of novel DAT inhibitors. []

4-[2-[Bis(4-fluorophenyl)methoxy]ethylpiperidines

  • Compound Description: These compounds represent another series of piperidine analogues related to GBR 12909, exploring various N-substituents to optimize DAT affinity and selectivity. Notably, the N-(2-naphthylmethyl) derivative displayed subnanomolar affinity for DAT and high selectivity over SERT. []
  • Relevance: Similar to the previous series, these piperidine analogues provide valuable information for understanding the structure-activity relationships of DAT inhibitors by comparing them to 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine, which contains a piperazine ring. Investigating the effects of different N-substituents on DAT binding and selectivity could guide the development of novel therapeutics targeting DAT. []

3-[2-[Bis-(4-fluorophenyl)methoxy]ethylidene]-8-methyl-8-azabicyclo[3.2.1]octane Analogues

  • Compound Description: These azabicyclo[3.2.1]octane derivatives, inspired by the benztropine scaffold, were designed to bind to the dopamine transporter (DAT) and inhibit dopamine reuptake. The study highlighted their high affinity for DAT and reduced affinity for the muscarinic-1 site compared to benztropine. []
  • Relevance: While structurally distinct from 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine, this series provides insights into alternative scaffolds that can interact with DAT. Comparing their binding modes and pharmacological profiles to the target compound could provide valuable information for developing novel DAT inhibitors. []
  • Compound Description: This series explored incorporating bridged piperazine moieties, such as N-methyl- and N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane and (1S, 4S)-2,5-diazabicyclo[2.2.1]heptane, into the GBR 12909 and 12935 scaffolds to enhance structural rigidity and investigate the impact on dopamine transporter (DAT) binding and dopamine reuptake inhibition. []
  • Relevance: This series directly relates to 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine by exploring modifications to the piperazine ring itself. Introducing bridged piperazine structures could influence the conformational flexibility of the target compound and potentially impact its interactions with biological targets, including DAT. []
  • Compound Description: This series focused on synthesizing and evaluating optically pure hydroxylated derivatives of GBR 12909 and 12935 to develop long-acting dopamine transporter (DAT) ligands for treating cocaine abuse. The study revealed significant enantioselectivity, with S enantiomers displaying higher DAT affinity and R enantiomers showing higher affinity for the serotonin transporter (SERT). []
  • Relevance: This series offers valuable insights into the impact of introducing hydroxyl groups and exploring chirality on the DAT binding affinity and selectivity of compounds structurally related to 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine. Understanding the structure-activity relationships within this series could guide the optimization of DAT inhibitors for treating cocaine abuse. []
  • Compound Description: This series investigated the impact of introducing various substituents at the C2 and C3 positions of the 3-phenylpropyl side chain in GBR 12909 and 12935 analogues on their binding affinity for the dopamine transporter (DAT) and serotonin transporter (SERT). The study revealed that substituents with a lone pair of electrons at the C2 position in the S-configuration enhanced DAT affinity. []
  • Relevance: While 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine lacks the 3-phenylpropyl side chain present in these analogues, the findings regarding the impact of C2 and C3 substituents on DAT binding affinity could provide valuable insights for designing novel DAT inhibitors. []

N-Benzylpiperidine Analogues of GBR 12909

  • Compound Description: This series further explored the replacement of the piperazine ring in GBR 12909 with a piperidine ring and systematically varied the N-benzyl substituent to achieve high selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) and norepinephrine transporter (NET). []
  • Relevance: This series provides valuable insights into the impact of replacing the piperazine ring in 1-(3-Fluorobenzoyl)-4-[(4-fluorophenyl)sulfonyl)piperazine with a piperidine ring and the importance of the N-benzyl substituent on DAT binding affinity and selectivity. []

Properties

Product Name

1-(3-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperazine

IUPAC Name

(3-fluorophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone

Molecular Formula

C17H16F2N2O3S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C17H16F2N2O3S/c18-14-4-6-16(7-5-14)25(23,24)21-10-8-20(9-11-21)17(22)13-2-1-3-15(19)12-13/h1-7,12H,8-11H2

InChI Key

KLLHUEQCENFOME-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.